molecular formula C20H21N3O3S B4832230 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine

1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine

Cat. No. B4832230
M. Wt: 383.5 g/mol
InChI Key: KUUMZROIQNRFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine, also known as TIPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has gained attention due to its promising pharmacological properties.

Mechanism of Action

1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to the release of endogenous opioids such as endorphins, which produce analgesic effects. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in regulating mood and anxiety.
Biochemical and physiological effects:
1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been shown to have anxiolytic and antidepressant properties, which may be attributed to its ability to modulate the activity of the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has several advantages as a research tool. It is a highly selective mu-opioid receptor agonist, which allows for the study of the mu-opioid receptor without the confounding effects of other opioid receptors. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has some limitations as a research tool. It has not been extensively studied in humans, which limits its potential clinical applications. Additionally, 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine may have off-target effects that are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine. One area of interest is the development of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine analogs that have improved pharmacological properties. Another area of interest is the investigation of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine's potential as a treatment for substance abuse disorders. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in this area. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine.

Scientific Research Applications

1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been studied extensively for its potential use as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of various conditions such as pain, anxiety, and depression. 1-phenyl-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has also been shown to have anxiolytic and antidepressant properties, which may be attributed to its ability to modulate the activity of the serotonin and norepinephrine systems.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-20(23-10-8-22(9-11-23)17-5-2-1-3-6-17)15-25-14-16-13-18(26-21-16)19-7-4-12-27-19/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMZROIQNRFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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